CpNMT-IN-1

Cryptosporidium parvum N‑myristoyltransferase enzyme inhibition

CpNMT-IN-1 (Compound 11e) is the only commercially available inhibitor that has been explicitly validated against Cryptosporidium parvum N-myristoyltransferase (CpNMT). Unlike pan-NMT inhibitors such as IMP-1088 or DDD85646, this compound provides a defined, quantitative selectivity window (~5-fold over human HsNMT1) and confirmed anti‑parasitic activity (EC50 6.9 µM). It is an irreplaceable reference standard for structure–activity relationship (SAR) campaigns and target‑validation assays. Generic substitution with human or trypanosomal NMT inhibitors is not scientifically sound for cryptosporidiosis research. Secure your supply to establish accurate baseline measurements and avoid confounded target‑engagement results.

Molecular Formula C15H14N2OS
Molecular Weight 270.4 g/mol
Cat. No. B15563123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCpNMT-IN-1
Molecular FormulaC15H14N2OS
Molecular Weight270.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H14N2OS/c18-14-11-19-15(12-6-2-1-3-7-12)17(14)10-13-8-4-5-9-16-13/h1-9,15H,10-11H2
InChIKeyOUFWVMWVSGJVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>40.6 [ug/mL] (The mean of the results at pH 7.4)

CpNMT-IN-1 (Compound 11e): A Selective Cryptosporidium parvum N‑Myristoyltransferase Inhibitor for Anti‑Parasitic Drug Discovery


CpNMT-IN-1, designated as Compound 11e in the primary medicinal chemistry literature, is a synthetic small‑molecule inhibitor targeting Cryptosporidium parvum N‑myristoyltransferase (CpNMT) [1]. It belongs to a class of benzamide‑based NMT inhibitors that have been structurally optimized to improve target selectivity over the human ortholog HsNMT1 [1]. CpNMT‑IN‑1 is the direct product of a structure‑guided optimization campaign that began with a non‑selective hit and progressed through iterative synthesis and enzymatic screening to yield analogs with defined selectivity profiles [1].

Why Broad‑Spectrum NMT Inhibitors Cannot Substitute for CpNMT‑IN‑1 in Cryptosporidium parvum Research


Generic substitution of CpNMT‑IN‑1 with other N‑myristoyltransferase (NMT) inhibitors—particularly those developed for human or trypanosomal targets—is not scientifically sound for C. parvum studies. The parasite‑specific NMT (CpNMT) and the host enzyme (HsNMT1) possess distinct active‑site architectures that render many potent pan‑NMT inhibitors either poorly selective or entirely inactive against the Cryptosporidium target [1]. For instance, the widely used human NMT1/NMT2 dual inhibitor IMP‑1088 exhibits picomolar to low nanomolar potency against human NMTs but has not been validated for efficacy against CpNMT; its chemical scaffold is not optimized for the Cryptosporidium binding pocket [2]. Similarly, the pyrazole sulfonamide DDD85646 (IMP‑366) is a potent inhibitor of T. brucei and Plasmodium NMTs, yet cross‑species potency varies dramatically—with Ki values differing by up to 23‑fold across trypanosomatid species—and no direct CpNMT inhibition data are reported [3]. CpNMT‑IN‑1, in contrast, was explicitly designed and validated against CpNMT, providing the only quantitative selectivity ratio over human NMT1 currently available for this chemical series [1].

CpNMT-IN-1 Quantitative Evidence: Comparative Potency, Selectivity, and Anti‑Parasitic Efficacy


CpNMT‑IN‑1 vs. Parent Compound 1: 100‑Fold Improvement in CpNMT Inhibition

CpNMT‑IN‑1 (Compound 11e) demonstrates a 100‑fold enhancement in enzyme inhibition potency relative to the parent scaffold Compound 1 from which it was derived. The IC50 for CpNMT‑IN‑1 against CpNMT is 2.5 µM [1], whereas Compound 1 was a non‑selective hit with a reported CpNMT IC50 of approximately 250 µM [2]. This improvement was achieved through structure‑guided substitution at the benzamide core and represents the outcome of a dedicated medicinal chemistry campaign.

Cryptosporidium parvum N‑myristoyltransferase enzyme inhibition

CpNMT‑IN‑1 vs. Analog 11f: Trade‑Off Between Anti‑Parasitic Potency and Human Enzyme Selectivity

Within the same chemical series, CpNMT‑IN‑1 (Compound 11e) and its close analog Compound 11f exhibit distinct selectivity‑potency profiles. CpNMT‑IN‑1 shows a ~5‑fold selectivity for CpNMT over human HsNMT1 [1], whereas Compound 11f achieves >40‑fold selectivity [1]. However, CpNMT‑IN‑1 demonstrates superior anti‑parasitic efficacy with an EC50 of 6.9 µM against C. parvum growth, compared to 16.4 µM for Compound 11f [1]. This inverse relationship between enzyme selectivity and cellular potency highlights that CpNMT‑IN‑1 may be preferred when cellular activity is paramount, while Compound 11f offers greater selectivity for applications requiring minimization of host enzyme engagement.

CpNMT‑IN‑1 Compound 11f selectivity

CpNMT‑IN‑1 vs. Human NMT Inhibitor IMP‑1088: Distinct Species Specificity

CpNMT‑IN‑1 and IMP‑1088 exhibit dramatically different species‑specificity profiles. IMP‑1088 is an exceptionally potent dual inhibitor of human NMT1 and NMT2, with IC50 values of <1 nM and a Kd of <210 pM for HsNMT1 [2]. In stark contrast, CpNMT‑IN‑1 shows weak inhibition of HsNMT1 (estimated IC50 ~12.5 µM based on ~5‑fold selectivity over CpNMT) and is instead optimized for the Cryptosporidium enzyme [1]. IMP‑1088 has not been reported to inhibit CpNMT, and its picomolar human NMT activity would make it unsuitable as a parasite‑specific probe due to potent host enzyme engagement.

CpNMT‑IN‑1 IMP‑1088 species selectivity

CpNMT‑IN‑1 vs. Pan‑NMT Inhibitor DDD85646: Lack of Validated Cryptosporidium Activity for the Broad‑Spectrum Probe

DDD85646 (IMP‑366) is a validated pan‑NMT inhibitor with reported IC50 values of 2–3 nM against T. brucei, L. major, and T. cruzi NMTs [2]. However, no published data demonstrate that DDD85646 inhibits CpNMT or C. parvum growth. Furthermore, cross‑species potency is not guaranteed: DDD85646 is 13–23‑fold less potent against T. cruzi NMT (Ki = 12.7–22.8 nM) than against T. brucei NMT [3]. CpNMT‑IN‑1, in contrast, is directly validated against CpNMT (IC50 = 2.5 µM) and C. parvum (EC50 = 6.9 µM) [1]. The absence of CpNMT data for DDD85646 means its utility in Cryptosporidium research is unproven.

CpNMT‑IN‑1 DDD85646 Cryptosporidium

Optimal Research and Industrial Applications for CpNMT‑IN‑1 Based on Quantitative Differentiation


Structure‑Activity Relationship (SAR) Studies Requiring a Benchmark Selective CpNMT Inhibitor

CpNMT‑IN‑1 serves as an essential reference compound in SAR campaigns aimed at developing next‑generation CpNMT inhibitors. Its well‑characterized potency (CpNMT IC50 = 2.5 µM), host‑enzyme selectivity (~5‑fold over HsNMT1), and cellular anti‑parasitic activity (EC50 = 6.9 µM) establish a baseline against which new analogs can be quantitatively compared [1]. The direct head‑to‑head data with parent Compound 1 (~100‑fold improvement) and analog 11f (trade‑off between potency and selectivity) provide a clear framework for assessing whether chemical modifications improve either potency or selectivity [1].

Target Validation Studies in Cryptosporidium parvum Where Host NMT Engagement Must Be Controlled

In experiments designed to validate CpNMT as a druggable target in C. parvum, CpNMT‑IN‑1 offers a defined, albeit moderate, selectivity window over human HsNMT1 (~5‑fold) [1]. This enables researchers to dissect parasite‑specific phenotypes while controlling for off‑target host NMT effects. The availability of the >40‑fold selective analog 11f in the same series further permits orthogonal confirmation of CpNMT‑mediated effects [1]. In contrast, pan‑NMT inhibitors such as DDD85646 or human‑selective probes like IMP‑1088 lack validated CpNMT activity and would confound target‑validation conclusions [2][3].

In Vitro Screening for Cryptosporidiosis Drug Discovery Programs

CpNMT‑IN‑1 is suitable as a positive control or starting point for high‑throughput screening (HTS) campaigns focused on cryptosporidiosis. Its verified inhibition of C. parvum growth (EC50 = 6.9 µM) in HCT‑8 host cells provides a cellular efficacy benchmark [1]. Given the absence of validated CpNMT inhibitors outside this chemical series, CpNMT‑IN‑1 fills a critical gap for assay development and validation [1]. Programs aiming to repurpose human NMT inhibitors (e.g., IMP‑1088) or trypanosomal NMT inhibitors (e.g., DDD85646) will lack the target‑specific validation that CpNMT‑IN‑1 provides [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CpNMT-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.